molecular formula C11H14ClNO B2403119 1-(3-Chlorophenyl)piperidin-4-ol CAS No. 119836-11-2

1-(3-Chlorophenyl)piperidin-4-ol

Cat. No.: B2403119
CAS No.: 119836-11-2
M. Wt: 211.69
InChI Key: GUJKBOMAIZCAQO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a hydroxyl group at the fourth position

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.

    Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)piperidin-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the use of catalytic hydrogenation and deprotection steps can be employed to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)piperidin-4-ol
  • 1-(3-Bromophenyl)piperidin-4-ol
  • 1-(3-Fluorophenyl)piperidin-4-ol

Comparison: 1-(3-Chlorophenyl)piperidin-4-ol is unique due to the presence of the chlorine atom at the meta position on the phenyl ring. This structural feature can influence its binding affinity and selectivity towards certain biological targets compared to its analogs with different substituents. For example, the presence of a bromine or fluorine atom may alter the compound’s electronic properties and steric interactions, leading to variations in its biological activity .

Properties

IUPAC Name

1-(3-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8,11,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJKBOMAIZCAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119836-11-2
Record name 1-(3-chlorophenyl)piperidin-4-ol
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